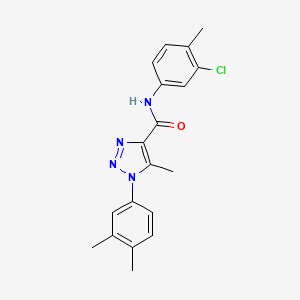

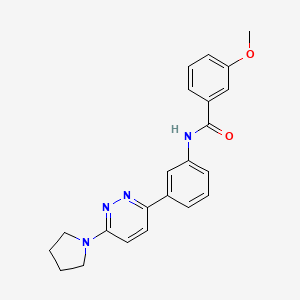

3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves the use of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds like this compound include the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound has been synthesized and characterized using spectroscopic techniques like IR, 1H NMR, and ESI-MS, providing a foundation for understanding its molecular structure and potential applications (Ke, 2016).

Heparanase Inhibition

It's part of a novel class of benzamides acting as inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis, showing potential for therapeutic applications in cancer treatment (Xu et al., 2006).

Anticancer Activity

The compound belongs to a class of benzamides that have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, showing moderate to good activity, which might be attributed to the presence of specific substituents enhancing its medicinal properties (Mohan et al., 2021).

Antimicrobial Activity

Similar structures have been synthesized and tested for their antimicrobial evaluation, showing significant activity against various strains, hinting at the potential antimicrobial applications of such compounds (Shamroukh et al., 2013).

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, including various receptors and enzymes . Pyridazine derivatives also have a wide range of biological activities .

Mode of Action

The mode of action of pyrrolidine and pyridazine derivatives can vary greatly depending on the specific compound and its target. They can act as agonists, antagonists, inhibitors, or modulators of their targets .

Biochemical Pathways

Pyrrolidine and pyridazine derivatives can affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The ADME properties of pyrrolidine and pyridazine derivatives can vary greatly depending on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can all influence its absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of pyrrolidine and pyridazine derivatives can vary greatly depending on the specific compound and its target. They can have effects such as altering signal transduction, inhibiting enzymatic activity, or modulating receptor function .

Action Environment

The action, efficacy, and stability of pyrrolidine and pyridazine derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Análisis Bioquímico

Biochemical Properties

3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphodiesterases and calcium-binding proteins. The pyridazine ring in the compound is known to act as a phosphodiesterase inhibitor, which can modulate intracellular levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . Additionally, the compound’s interaction with calcium-binding proteins, such as troponin C, stabilizes calcium-induced conformational changes, enhancing its calcium-sensitizing effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of phosphodiesterases, leading to altered levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . These changes can impact gene expression and cellular metabolism, promoting or inhibiting specific cellular functions. For instance, the compound’s calcium-sensitizing effects can enhance cardiac muscle contraction, making it a potential candidate for treating heart failure .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of phosphodiesterases, inhibiting their activity and increasing the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . This inhibition can lead to the activation of protein kinase A and protein kinase G, which phosphorylate various target proteins, altering their activity and function. Additionally, the compound’s interaction with calcium-binding proteins, such as troponin C, stabilizes calcium-induced conformational changes, enhancing muscle contraction .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biochemical activity, with sustained effects on cellular function observed in both in vitro and in vivo models . These findings suggest that the compound could be a viable candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits beneficial effects, such as enhanced cardiac muscle contraction and improved hemodynamic profiles . At higher doses, toxic effects have been observed, including arrhythmias and reduced cardiac output . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily by liver enzymes, including cytochrome P450 isoforms . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites retain biological activity, while others are inactive and excreted from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, the compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with phosphodiesterases and calcium-binding proteins . Additionally, the compound can be targeted to specific subcellular compartments, such as the sarcoplasmic reticulum in muscle cells, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s biochemical and cellular effects.

Propiedades

IUPAC Name |

3-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-28-19-9-5-7-17(15-19)22(27)23-18-8-4-6-16(14-18)20-10-11-21(25-24-20)26-12-2-3-13-26/h4-11,14-15H,2-3,12-13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQYFVLCROZHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-bromophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2607511.png)

![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2607514.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2607517.png)

![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2607522.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2607529.png)

![7-(4-ethoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607532.png)